tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate
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Overview
Description
tert-Butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate typically involves multiple steps, including protection and deprotection of functional groups, as well as coupling reactions. One common method involves the use of tert-butyl carbamate as a starting material, which is reacted with 2-amino-3,5-dibromobenzyl chloride under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds .
Scientific Research Applications
tert-Butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- N-Boc-protected amines
- 2-amino-3,5-dibromobenzyl derivatives
Uniqueness
tert-Butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate is unique due to its combination of aromatic and aliphatic components, as well as the presence of both amino and hydroxyl functional groups.
Properties
IUPAC Name |
tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26Br2N2O3/c1-18(2,3)25-17(24)22(13-4-6-14(23)7-5-13)10-11-8-12(19)9-15(20)16(11)21/h8-9,13-14,23H,4-7,10,21H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOWIVULPUDXKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=C(C(=CC(=C1)Br)Br)N)C2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Br2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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